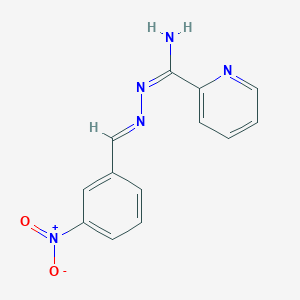
N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide, also known as NBPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NBPH is a yellow crystalline powder that is soluble in organic solvents and is stable at room temperature.
Mechanism of Action
The mechanism of action of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide is not fully understood. However, it is believed that N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide exerts its biological activity by binding to specific targets in the cell, such as enzymes or receptors. This binding may result in the inhibition of enzyme activity or the modulation of receptor function.
Biochemical and Physiological Effects:
N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide inhibits the growth of cancer cells and reduces the replication of viruses and bacteria. N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide has been shown to exhibit antioxidant activity and to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide is its broad-spectrum biological activity, making it a useful tool for studying various biological processes. N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide. One potential direction is the synthesis of analogs of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide with improved biological activity and reduced toxicity. Another direction is the investigation of the mechanism of action of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide, which may lead to the identification of new targets for drug development. Additionally, the use of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide as a fluorescent probe for the detection of metal ions may have applications in environmental monitoring and industrial processes. Overall, the potential applications of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide in various fields of scientific research make it an exciting area of study for future research.
Synthesis Methods
The synthesis of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide involves the reaction of 2-pyridinecarboximidohydrazide with 3-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide. The purity of N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide can be improved through recrystallization and column chromatography.
Scientific Research Applications
N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and biotechnology. N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide has been shown to exhibit antiviral, antibacterial, and antitumor activities. N'-(3-nitrobenzylidene)-2-pyridinecarboximidohydrazide has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
properties
IUPAC Name |
N'-[(E)-(3-nitrophenyl)methylideneamino]pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c14-13(12-6-1-2-7-15-12)17-16-9-10-4-3-5-11(8-10)18(19)20/h1-9H,(H2,14,17)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGFMYLLBHWUBV-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NN=CC2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N\N=C\C2=CC(=CC=C2)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-nitrophenyl)methylideneamino]pyridine-2-carboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenoxy)-N-methylacetamide](/img/structure/B5696717.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)

![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline](/img/structure/B5696742.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)


![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)